

Technical Guide: Spectroscopic Data for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

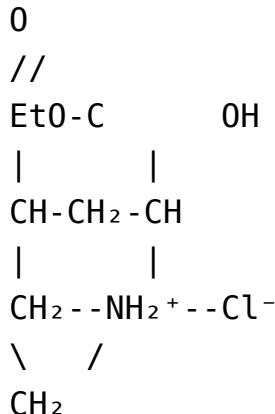
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride*

Cat. No.: B580536

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride**. Due to the limited availability of published experimental data for this specific salt, the information presented herein is based on the analysis of its free base and structurally related compounds, combined with established principles of spectroscopic interpretation for amine hydrochlorides.

Chemical Structure

Compound Name: **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride** Molecular

Formula: C₈H₁₆CINO₃ Molecular Weight: 209.67 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride**. These predictions are derived from data for similar piperidine derivatives and general spectroscopic principles.

Predicted ^1H NMR Data

Solvent: D_2O

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment	Notes
~4.20	q	2H	-O-CH ₂ -CH ₃	Quartet due to coupling with the methyl protons.
~4.00	m	1H	CH-OH	Multiplet, complex splitting due to adjacent protons. Shift is influenced by the hydroxyl group.
~3.50 - 3.20	m	2H	Piperidine ring protons adjacent to N (H ₂ , H ₆)	Downfield shift expected due to the electron-withdrawing effect of the protonated nitrogen. Complex multiplets due to axial and equatorial protons.
~3.00	m	1H	CH-COOEt	Multiplet, deshielded by the adjacent ester group.
~2.20 - 1.80	m	4H	Piperidine ring protons (H ₃ , H ₄)	Complex multiplets representing the remaining methylene protons of the piperidine ring.

~1.25	t	3H	-O-CH ₂ -CH ₃	Triplet due to coupling with the methylene protons.
-------	---	----	-------------------------------------	---

Predicted ¹³C NMR Data

Solvent: D₂O

Chemical Shift (ppm)	Assignment	Notes
~175	C=O	Carbonyl carbon of the ester.
~68	CH-OH	Carbon bearing the hydroxyl group.
~62	-O-CH ₂ -CH ₃	Methylene carbon of the ethyl ester.
~50	Piperidine C2, C6	Carbons adjacent to the protonated nitrogen, shifted downfield.
~45	CH-COOEt	Methine carbon adjacent to the ester.
~30	Piperidine C4	Methylene carbon of the piperidine ring.
~14	-O-CH ₂ -CH ₃	Methyl carbon of the ethyl ester.

Predicted Infrared (IR) Spectroscopy Data

Frequency Range (cm ⁻¹)	Functional Group Assignment	Notes
3400 - 3200 (broad)	O-H stretch	Broad peak indicative of hydrogen bonding from the hydroxyl group.
3000 - 2800 (broad)	N-H ⁺ stretch	Broad and strong absorption characteristic of a secondary amine salt. This band often shows fine structure and can overlap with C-H stretching vibrations. [1] [2] [3]
2980 - 2850	C-H stretch	Aliphatic C-H stretching vibrations from the piperidine ring and ethyl group.
~1735	C=O stretch (ester)	Strong absorption typical for the carbonyl group of an ester.
1620 - 1560	N-H ⁺ bend	Characteristic bending vibration for a secondary amine salt. [3]
~1200	C-O stretch (ester)	Stretching vibration of the C-O bond in the ester group.
~1100	C-O stretch (alcohol)	Stretching vibration of the C-O bond of the secondary alcohol.

Predicted Mass Spectrometry Data

m/z Value (Predicted)	Assignment	Notes
174.1130	$[M+H]^+$ (of free base)	The molecular ion of the free base (Ethyl 5-hydroxypiperidine-3-carboxylate, $C_8H_{15}NO_3$) is expected to be observed. The hydrochloride salt itself will not be detected.
156.0923	$[M+H - H_2O]^+$	Loss of a water molecule from the molecular ion.
128.0970	$[M+H - C_2H_5OH]^+$	Loss of ethanol from the molecular ion.

Experimental Protocols

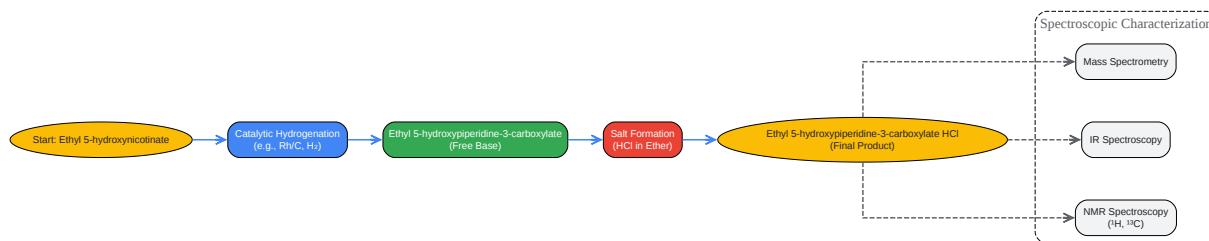
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride**.

Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

A plausible synthetic route involves the reduction of a pyridine precursor followed by esterification and salt formation.

Step 1: Reduction of Ethyl 5-hydroxynicotinate A solution of ethyl 5-hydroxynicotinate in a suitable solvent (e.g., ethanol or acetic acid) is subjected to catalytic hydrogenation. A platinum or rhodium-based catalyst (e.g., PtO_2 or Rh/C) is added, and the mixture is hydrogenated under pressure (e.g., 50-100 psi) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield crude Ethyl 5-hydroxypiperidine-3-carboxylate.

Step 2: Formation of the Hydrochloride Salt The crude free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with


stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride** as a solid.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated solvent, typically Deuterium Oxide (D_2O) or Methanol-d₄ (CD_3OD), due to the ionic nature of the hydrochloride salt. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecular ion of the free base.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580536#spectroscopic-data-for-ethyl-5-hydroxypiperidine-3-carboxylate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com